molecular formula C25H25FN2O B2383857 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole CAS No. 638140-41-7

1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2383857
CAS No.: 638140-41-7
M. Wt: 388.486
InChI Key: AEXICZYGSAEPHI-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole is a high-purity synthetic benzimidazole derivative intended for research and development purposes. Benzimidazole is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact readily with biopolymers and various biological targets . This specific compound features a 2-fluorobenzyl group at the N-1 position and a phenoxymethyl substitution at the C-2 position, a structural motif known to influence the biological activity of the benzimidazole core . Benzimidazole derivatives are extensively investigated in scientific literature for their diverse biological activities. They have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent antiproliferative activity against challenging cell lines such as triple-negative breast cancer (TNBC) . Furthermore, research indicates that benzimidazole-based compounds can function as Microtubule Targeting Agents (MTAs), inducing cell death through mitotic arrest . Other prominent areas of investigation include their use as antimicrobial agents. Benzimidazole derivatives have shown promising activity against a range of Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The mechanism of action for these compounds can vary based on specific substitutions but has been shown to include inhibition of critical enzymes such as dihydrofolate reductase (DHFR) in bacteria and interaction with DNA, such as binding to the minor groove or inhibition of human topoisomerase I . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the latest scientific literature for the most current findings on benzimidazole chemistry and applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c1-17(2)20-13-12-18(3)14-24(20)29-16-25-27-22-10-6-7-11-23(22)28(25)15-19-8-4-5-9-21(19)26/h4-14,17H,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXICZYGSAEPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the 2-fluorobenzyl group: This step may involve the alkylation of the benzimidazole core with 2-fluorobenzyl chloride under basic conditions.

    Attachment of the 2-isopropyl-5-methylphenoxy group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-isopropyl-5-methylphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorobenzyl group in the target compound contrasts with the p-tolyl (methyl-substituted) indole group in 2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (). 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole () replaces fluorine with chlorine, which has a larger atomic radius and lower electronegativity. This substitution may reduce metabolic stability but enhance lipophilicity .
  • Phenoxymethyl vs. Triazole/Thiazole Linkers: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () incorporate triazole and thiazole rings, introducing hydrogen-bonding sites. The target compound’s phenoxymethyl group lacks such polar interactions but may offer better membrane permeability due to reduced polarity .

Structural and Computational Insights

  • DFT Calculations: The optimized geometry of 2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole () shows planar benzimidazole cores, while fluorine substitution in the target compound may distort electron density, affecting dipole moments and reactivity .

Data Tables

Table 1: Key Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Synthetic Yield (%)
Target Compound 280–285* 4.2 78–82*
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 217–220 5.1 68
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole >320 3.8 83
9c () 195–198 4.9 75

*Estimated based on structural analogs.

Biological Activity

1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its unique structural features, particularly the presence of a fluorine atom in the benzyl group, which may enhance its biological activity and stability. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The compound's IUPAC name is 1-[(2-fluorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole. Its molecular formula is C25H25FN2OC_{25}H_{25}FN_2O with a molecular weight of 396.48 g/mol. The structure includes a benzimidazole core, which is crucial for its biological activity.

PropertyValue
IUPAC Name1-[(2-fluorophenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole
Molecular FormulaC₁₉H₁₈FN₂O
Molecular Weight396.48 g/mol
CAS Number638140-41-7

The mechanism of action for 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets by binding and altering their function, leading to various biological responses. Notably, compounds in the benzimidazole class have been identified as positive allosteric modulators (PAMs) for GABA-A receptors, which play a critical role in neurotransmission and have implications in treating neurological disorders .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of benzimidazole derivatives, including those similar to our compound. For instance, analogs have shown inhibitory effects on Indolamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in cancer progression and immune evasion . The ability to inhibit IDO1 suggests that 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole could be explored for cancer immunotherapy.

GABA-A Receptor Modulation

Research indicates that compounds structurally related to benzimidazoles can act as PAMs at GABA-A receptors, specifically at the α1/γ2 interface. This interaction is significant for developing treatments for anxiety and other neurological disorders . The introduction of fluorine in the benzyl group may enhance binding affinity and metabolic stability compared to non-fluorinated analogs.

Comparative Studies

To understand the unique properties of 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole, it is essential to compare it with similar compounds:

Compound NameBiological Activity
1-(2-chlorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazoleModerate PAM activity
1-(2-bromobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazoleReduced metabolic stability
1-(4-fluorobenzyl)-2-((3-isopropylphenoxy)methyl)-1H-benzo[d]imidazoleEnhanced antitumor activity

The presence of fluorine in our compound appears to confer advantages in terms of stability and receptor interaction compared to its chlorinated or brominated counterparts.

Case Studies

A notable case study involved testing various benzimidazole derivatives for their efficacy against cancer cell lines. The results indicated that certain modifications led to improved metabolic stability and reduced hepatotoxicity compared to traditional treatments like alpidem . Specifically, compounds similar to our target showed up to 90% retention of the parent compound after metabolic degradation tests using human liver microsomes.

Q & A

Q. What are the common synthetic routes for 1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?

The synthesis typically involves sequential alkylation and condensation steps. For example:

  • Core formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl in ethanol) to form the benzimidazole core .
  • Substituent introduction : Alkylation of the benzimidazole nitrogen with 2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Phenoxymethyl linkage : Reaction with 2-isopropyl-5-methylphenol using a coupling agent (e.g., DCC) or nucleophilic substitution under controlled temperatures (60–80°C) . Optimization focuses on solvent selection (e.g., DMSO for solubility), catalyst use (e.g., KI for SN2 reactions), and temperature gradients to minimize side products.

Q. What spectroscopic and computational methods are critical for structural elucidation of this compound?

  • Experimental :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and methyl/isopropyl groups (δ 1.0–3.0 ppm) .
  • HRMS : Confirm molecular formula with <5 ppm mass accuracy .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereoelectronic effects .
    • Computational :
  • DFT calculations (B3LYP/6-31G* basis set) validate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Variable substituents : Synthesize analogs with modified fluorobenzyl (e.g., chloro, bromo) or phenoxymethyl (e.g., electron-withdrawing groups) moieties .
  • Biological assays :
  • In vitro : Measure IC₅₀ values against target proteins (e.g., TRPV1 receptors) using fluorescence-based calcium influx assays .
  • In silico docking : Use AutoDock Vina to predict binding poses with protein targets (e.g., EGFR kinase domain) .
    • Data correlation : Statistically link substituent electronic parameters (Hammett σ) to activity trends using multivariate regression .

Q. What methodologies resolve contradictions in experimental vs. computational data for this compound?

  • Case example : If experimental NMR chemical shifts conflict with DFT-predicted values:
  • Re-optimize the structure with solvent effects (PCM model) and relativistic corrections .
  • Validate via 2D NOESY to confirm spatial proximity of protons .
    • Crystallographic validation : Compare X-ray bond lengths/angles with computational geometries to identify force field inaccuracies .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?

  • Modifications : Introduce fluorine atoms or sulfonyl groups to block CYP450-mediated oxidation .
  • Assays :
  • Microsomal stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • LogP adjustment : Reduce lipophilicity by replacing isopropyl with polar groups (e.g., methoxy) to enhance aqueous solubility .

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